molecular formula C21H23ClN2O5S B2805687 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide CAS No. 790242-80-7

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide

Cat. No. B2805687
M. Wt: 450.93
InChI Key: SRGNXOQDLDEDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In

Scientific Research Applications

Serotonin-3 Receptor Antagonism

One of the notable applications of compounds similar to 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide is their role in serotonin-3 (5-HT3) receptor antagonism. Research has shown that certain benzamide derivatives, including those with azepane rings, exhibit potent 5-HT3 receptor antagonistic activity. This is particularly evident in compounds with a 1,4-diazepine ring, which have shown significant effectiveness without binding affinity to 5-HT4 receptors (Harada et al., 1995).

Synthesis of Novel Compounds

Another application is in the synthesis of new compounds with various heterocyclic substituents, as illustrated in research where novel 3-phenoxypropan-2-ols were synthesized, incorporating heterocyclic elements such as azepane (Mesropyan et al., 2005).

Protein Kinase B (PKB) Inhibition

Azepane derivatives have also been evaluated for their inhibitory effects on protein kinase B (PKB-alpha) and protein kinase A (PKA). Modifications of azepane-based structures have led to compounds with significant in vitro inhibitory activity against these kinases, which is crucial for developing therapeutic agents (Breitenlechner et al., 2004).

Therapeutic Potential of Azepane-based Compounds

Studies have shown that sulfochlorination of benzo[b]azepine derivatives yields compounds with promising therapeutic potential. Such compounds are obtained through the regioselective formation of chlorosulfonyl derivatives, indicating the potential for diverse medical applications (Dorogov et al., 2006).

Synthesis of Pyrroles and Azepines

The synthesis of pyrroles and azepines from specific allenes through cyclization processes showcases the versatile applications of azepane-based compounds in organic synthesis. This process includes transformations likely involving conjugated azomethine ylide intermediates (Reisser & Maas, 2004).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c22-17-7-6-16(12-20(17)30(26,27)24-9-3-1-2-4-10-24)21(25)23-13-15-5-8-18-19(11-15)29-14-28-18/h5-8,11-12H,1-4,9-10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGNXOQDLDEDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide

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